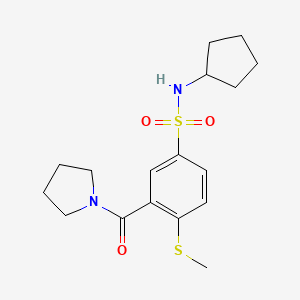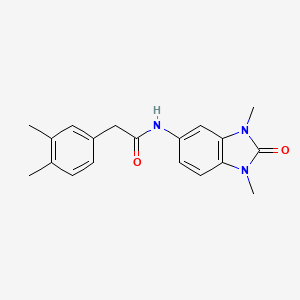![molecular formula C23H27N3O3 B4443979 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one](/img/structure/B4443979.png)
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one
概要
説明
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one is a complex organic compound that features a combination of indole, piperazine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Group: The piperazine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.
Hydroxyethylation: The hydroxyethyl group can be introduced through alkylation reactions using ethylene oxide or similar reagents.
Final Coupling: The final step involves coupling the indole-piperazine intermediate with a phenylpropanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine and indole groups can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It can be used to study the interactions of indole and piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications:
作用機序
The mechanism of action of 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The indole and piperazine moieties are known to interact with serotonin and dopamine receptors, which are involved in various neurological processes. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
類似化合物との比較
Similar Compounds
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A Good’s buffer substance with similar piperazine and hydroxyethyl groups.
Indole-3-acetic acid: A plant hormone with an indole core.
Uniqueness
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one is unique due to its combination of indole, piperazine, and phenyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-15-14-25-10-12-26(13-11-25)21(17-6-2-1-3-7-17)23(29)22(28)19-16-24-20-9-5-4-8-18(19)20/h1-9,16,21,23-24,27,29H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLSDRDEWMTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C(C(=O)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(isopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4443896.png)
![2-methyl-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4443903.png)
![N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE](/img/structure/B4443910.png)
![3-amino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443913.png)

![4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B4443923.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B4443944.png)
amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4443958.png)
![(2-methoxybenzyl)(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4443960.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4443966.png)
![N-isopropyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4443994.png)
![3-(3-Hydroxypropyl)-2-{[5-methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B4444005.png)
![4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B4444008.png)
